molecular formula C21H18O8 B8822912 4'-Demethylpodophyllotoxone CAS No. 93780-84-8

4'-Demethylpodophyllotoxone

Cat. No.: B8822912
CAS No.: 93780-84-8
M. Wt: 398.4 g/mol
InChI Key: OJDRVIHXHQXFSH-RZAIGCCYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Etoposide is synthesized from podophyllotoxin, which is extracted from the roots and rhizomes of the mayapple plant (Podophyllum peltatum). The synthesis involves several steps, including the formation of a glucopyranoside derivative and subsequent modifications to introduce the desired functional groups .

Industrial Production Methods

Industrial production of etoposide involves large-scale extraction of podophyllotoxin, followed by chemical synthesis under controlled conditions. The process requires precise temperature and pH control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Etoposide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include etoposide quinone, dihydroetoposide, and various substituted derivatives .

Scientific Research Applications

Etoposide has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the mechanisms of topoisomerase inhibition.

    Biology: Employed in cell cycle studies to understand the effects of topoisomerase inhibition on cell division.

    Medicine: Widely used in chemotherapy regimens for various cancers, including small cell lung cancer, testicular cancer, and lymphomas.

    Industry: Utilized in the development of new anticancer drugs and formulations.

Mechanism of Action

Etoposide exerts its effects by inhibiting the enzyme topoisomerase II. This enzyme is crucial for DNA replication and repair. By forming a complex with topoisomerase II and DNA, etoposide prevents the re-ligation of DNA strands, leading to DNA breaks and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Etoposide is unique due to its specific inhibition of topoisomerase II, making it highly effective in treating certain types of cancer. Its semi-synthetic nature allows for modifications that enhance its efficacy and reduce toxicity compared to its natural precursor .

Properties

CAS No.

93780-84-8

Molecular Formula

C21H18O8

Molecular Weight

398.4 g/mol

IUPAC Name

(5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione

InChI

InChI=1S/C21H18O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-18,23H,7-8H2,1-2H3/t12-,17+,18-/m0/s1

InChI Key

OJDRVIHXHQXFSH-RZAIGCCYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5

Origin of Product

United States

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